molecular formula C31H36N4O10S2 B12418438 Di-O-cysteinyl-glycinoyl curcumin-d6

Di-O-cysteinyl-glycinoyl curcumin-d6

Cat. No.: B12418438
M. Wt: 694.8 g/mol
InChI Key: INJRLMWCICXIDY-GIYIOUCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-O-cysteinyl-glycinoyl curcumin-d6 is a synthetic compound derived from curcumin, a natural phenolic compound found in turmeric. This compound is isotope-labeled, making it useful in various scientific research applications. It is known for its potent anti-tumor, anti-inflammatory, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-O-cysteinyl-glycinoyl curcumin-d6 involves multiple steps, starting with the preparation of curcumin derivativesThe reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity compound suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Di-O-cysteinyl-glycinoyl curcumin-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Di-O-cysteinyl-glycinoyl curcumin-d6 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference material in analytical chemistry for accurate data analysis.

    Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.

    Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and metabolic diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Di-O-cysteinyl-glycinoyl curcumin-d6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. It targets key proteins and enzymes involved in these pathways, leading to its anti-tumor, anti-inflammatory, and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotope labeling, which enhances its utility in research applications. The labeled compound allows for precise tracking and analysis in various experimental setups, providing valuable insights into its biological and chemical properties .

Properties

Molecular Formula

C31H36N4O10S2

Molecular Weight

694.8 g/mol

IUPAC Name

[4-[(1E,6E)-7-[4-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]oxy-3-(trideuteriomethoxy)phenyl]-3,5-dioxohepta-1,6-dienyl]-2-(trideuteriomethoxy)phenyl] 2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetate

InChI

InChI=1S/C31H36N4O10S2/c1-42-26-11-18(5-9-24(26)44-28(38)14-34-30(40)22(32)16-46)3-7-20(36)13-21(37)8-4-19-6-10-25(27(12-19)43-2)45-29(39)15-35-31(41)23(33)17-47/h3-12,22-23,46-47H,13-17,32-33H2,1-2H3,(H,34,40)(H,35,41)/b7-3+,8-4+/t22-,23-/m0/s1/i1D3,2D3

InChI Key

INJRLMWCICXIDY-GIYIOUCVSA-N

Isomeric SMILES

[2H]C(OC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CNC(=O)[C@@H](N)CS)OC([2H])([2H])[2H])OC(=O)CNC(=O)[C@@H](N)CS)([2H])[2H]

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)CNC(=O)C(CS)N)OC)OC(=O)CNC(=O)C(CS)N

Origin of Product

United States

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